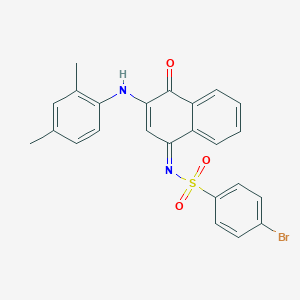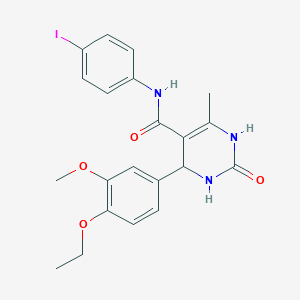
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione, also known as CDDP, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound has been found to have a unique mechanism of action, making it a promising candidate for further study.
Mechanism of Action
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione's mechanism of action involves the inhibition of several key enzymes and pathways in the body. One of the primary targets of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione is the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione binds to topoisomerase II, preventing it from functioning properly and leading to DNA damage and cell death. 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione also inhibits the activity of several other enzymes and pathways, including the NF-κB pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been found to have several biochemical and physiological effects in the body. In cancer cells, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione induces cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurodegenerative diseases, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to reduce oxidative stress and inflammation, protecting neurons from damage. Inflammation is also an area of interest for 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione, as it has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its unique mechanism of action, which makes it a promising candidate for further study. 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been found to be relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its potential toxicity, as it has been found to be cytotoxic to both cancer and normal cells. Careful dosage and administration of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione is necessary to avoid unwanted side effects.
Future Directions
There are several future directions for the study of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is the development of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione analogues with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the molecular mechanisms underlying 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione's therapeutic properties, which could lead to the development of new drugs and therapies for a variety of diseases.
Synthesis Methods
The synthesis of 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves a multi-step reaction process that begins with the reaction of 2,3-dimethylphenylamine with 2,3,5-trimethylphenol to form the intermediate product, 2,3-dimethylphenyl 2,3,5-trimethylphenoxyacetate. This intermediate is then reacted with phosgene and ammonia to form the final product, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione.
Scientific Research Applications
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. Inflammation is also an area of interest for 3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione, as it has been found to have anti-inflammatory properties.
properties
Molecular Formula |
C21H20ClNO3 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione |
InChI |
InChI=1S/C21H20ClNO3/c1-11-9-13(3)15(5)17(10-11)26-19-18(22)20(24)23(21(19)25)16-8-6-7-12(2)14(16)4/h6-10H,1-5H3 |
InChI Key |
QQZHDGIWRRIADG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC(=CC(=C3C)C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC(=CC(=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)





![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)

